molecular formula C6H4Cl2N2O B1320831 1-(2,4-Dichloropyrimidin-5-YL)ethanone CAS No. 871254-62-5

1-(2,4-Dichloropyrimidin-5-YL)ethanone

Cat. No.: B1320831
CAS No.: 871254-62-5
M. Wt: 191.01 g/mol
InChI Key: LQPFSUBPAKSGQX-UHFFFAOYSA-N
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Description

1-(2,4-Dichloropyrimidin-5-YL)ethanone is a useful research compound. Its molecular formula is C6H4Cl2N2O and its molecular weight is 191.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Development

  • Process Development of Antifungal Agents : The compound has been utilized in the synthesis of voriconazole, a broad-spectrum triazole antifungal agent. This involves the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone, highlighting its role in creating complex molecular structures with pharmaceutical applications (Butters et al., 2001).

Synthesis of Novel Compounds

  • Creation of Heterocyclic Chalcone Derivatives : The compound is used in the synthesis of novel heterocyclic chalcone derivatives. These derivatives are characterized for their potential in creating diverse hues when applied to polyester fibers, indicating its utility in developing materials with specific colorimetric properties (Ho & Yao, 2013).

Antimicrobial Applications

  • Development of Antibacterial Agents : The compound plays a role in synthesizing novel thieno[2, 3-d]pyrimidines with antibacterial activity. These compounds have been tested against both Gram-positive and Gram-negative bacteria, showcasing its relevance in the development of new antibacterial agents (Salahuddin et al., 2009).

Biological Evaluation and Inhibitory Activity

  • Biological Evaluation as Kinase Inhibitors : Research includes the synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. These compounds have been synthesized and tested for their inhibitory activity, highlighting the compound's potential in therapeutic applications (Abdelazem & Lee, 2015).

Safety and Hazards

This compound is associated with certain hazards. It is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

1-(2,4-dichloropyrimidin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c1-3(11)4-2-9-6(8)10-5(4)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPFSUBPAKSGQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611872
Record name 1-(2,4-Dichloropyrimidin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871254-62-5
Record name 1-(2,4-Dichloropyrimidin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4-dichloropyrimidin-5-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred suspension of 1-(2,4-dichloro-pyrimidin-5-yl)-ethanol (Example 20, 1.00 g, 5.2 mmol) in a mixture of methylene chloride (30 mL), THF (8 mL) and water (2 mL), tetrabutylammonium chloride (Aldrich, 50 mg, 0.15 mmol), TEMPO (Aldrich, 9 mg, 0.05 mmol) and sodium bicarbonate (208 mg, 2.48 mmol) were added and the mixture was cooled to 0° C. To the stirred mixture, colorex (Aldrich; active Cl2, 10-13%; 3.75 mL) was added and the mixture was stirred for 2 hours at 0° C. Water (10 mL) was added and the organic layer was separated and dried over sodium sulfate. Removal of solvent gave an oil which was purified by silica gel chromatography (1% MeOH/CH2Cl2) to yield a colorless oil. 232 mg, 23%. MS (M+H)+, 191.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
9 mg
Type
reactant
Reaction Step Three
Quantity
208 mg
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
50 mg
Type
catalyst
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

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